molecular formula C9H13N3O5 B11954339 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid CAS No. 79333-39-4

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid

Katalognummer: B11954339
CAS-Nummer: 79333-39-4
Molekulargewicht: 243.22 g/mol
InChI-Schlüssel: YFSXPLJQLVWMKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid is a complex organic compound with a molecular formula of C9H13N3O4 This compound is characterized by its pyrimidine ring, which is substituted with amino and hydroxyl groups, and a pentanoic acid side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a pentanoic acid precursor under controlled conditions. The reaction may require catalysts, specific pH conditions, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various amines.

Wissenschaftliche Forschungsanwendungen

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-phenylpentanoic acid

Uniqueness

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxypentanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

79333-39-4

Molekularformel

C9H13N3O5

Molekulargewicht

243.22 g/mol

IUPAC-Name

5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-hydroxypentanoic acid

InChI

InChI=1S/C9H13N3O5/c10-9-11-6(14)4(7(15)12-9)2-1-3-5(13)8(16)17/h5,13H,1-3H2,(H,16,17)(H4,10,11,12,14,15)

InChI-Schlüssel

YFSXPLJQLVWMKD-UHFFFAOYSA-N

Kanonische SMILES

C(CC1=C(N=C(NC1=O)N)O)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.